Tubulin inhibitor 41
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulin Inhibitor 41 is a compound that targets the protein tubulin, which is a key component of the microtubule network within cells. Tubulin inhibitors are widely used in cancer chemotherapy due to their ability to disrupt microtubule dynamics, thereby inhibiting cell division and inducing apoptosis in cancer cells . This compound is one of the many compounds that interact with the colchicine binding site on tubulin, leading to the destabilization of microtubules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 41 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the compound. Common steps include:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Purification through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Tubulin Inhibitor 41 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain groups to achieve the desired chemical structure.
Substitution: Introduction of different substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halides and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance its biological activity and pharmacokinetic properties .
Scientific Research Applications
Tubulin Inhibitor 41 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study microtubule dynamics and tubulin polymerization.
Biology: Employed in cell biology to investigate the role of microtubules in cell division and intracellular transport.
Medicine: Utilized in cancer research to develop new chemotherapeutic agents that target tubulin.
Industry: Applied in the development of new drugs and therapeutic agents for various diseases
Mechanism of Action
Tubulin Inhibitor 41 exerts its effects by binding to the colchicine binding site on tubulin. This binding prevents tubulin from polymerizing into microtubules, leading to the destabilization of the microtubule network. As a result, cell division is inhibited, and apoptosis is induced in cancer cells. The compound also affects other cellular processes such as intracellular transport and signal transduction .
Comparison with Similar Compounds
Colchicine: A well-known tubulin inhibitor that also binds to the colchicine site.
Paclitaxel: Binds to a different site on tubulin and stabilizes microtubules.
Vinblastine: Promotes depolymerization of microtubules by binding to the vinca alkaloid site
Uniqueness: Tubulin Inhibitor 41 is unique due to its specific binding affinity and the resulting effects on microtubule dynamics. Unlike other tubulin inhibitors, it may offer distinct advantages in terms of potency, selectivity, and reduced toxicity .
Properties
Molecular Formula |
C20H15N3O |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-amino-9-methyl-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile |
InChI |
InChI=1S/C20H15N3O/c1-12-7-8-14-9-10-15-17(13-5-3-2-4-6-13)16(11-21)20(22)24-19(15)18(14)23-12/h2-10,17H,22H2,1H3 |
InChI Key |
UCKRTNLJGZCCDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2OC(=C(C3C4=CC=CC=C4)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.